molecular formula C12H23NS B13217662 4-[(Cyclohexylsulfanyl)methyl]piperidine

4-[(Cyclohexylsulfanyl)methyl]piperidine

Cat. No.: B13217662
M. Wt: 213.38 g/mol
InChI Key: ZADRGVYEHSCXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclohexylsulfanyl)methyl]piperidine is a chemical compound with the molecular formula C12H23NS It is characterized by a piperidine ring substituted with a cyclohexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with cyclohexylthiol in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods are optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexylsulfanyl)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the cyclohexylsulfanyl group.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

4-[(Cyclohexylsulfanyl)methyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The cyclohexylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclohexylthio)methyl]piperidine
  • 4-[(Cyclohexylsulfanyl)ethyl]piperidine
  • 4-[(Cyclohexylsulfanyl)propyl]piperidine

Uniqueness

4-[(Cyclohexylsulfanyl)methyl]piperidine is unique due to the specific positioning of the cyclohexylsulfanyl group on the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

4-(cyclohexylsulfanylmethyl)piperidine

InChI

InChI=1S/C12H23NS/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h11-13H,1-10H2

InChI Key

ZADRGVYEHSCXSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.